molecular formula C7H11BrN2O4 B12852174 (R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

(R)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

Cat. No.: B12852174
M. Wt: 267.08 g/mol
InChI Key: KUAHVIUZGLGASU-NUBCRITNSA-N
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Description

®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is a chemical compound known for its significant role in various scientific research fields. This compound is particularly notable for its applications in neurochemistry and pharmacology due to its interaction with specific receptors in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide typically involves the preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate as a key intermediate. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of amino acid derivatives.

Scientific Research Applications

®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide involves its interaction with specific receptors in the brain, particularly the ionotropic glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory processes .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid: The enantiomer of the compound, which has different biological activities.

    Quisqualic acid: Another compound that interacts with similar receptors but has distinct pharmacological properties.

    Kainic acid: Known for its neuroexcitatory properties and used in research to study excitotoxicity.

Uniqueness

®-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is unique due to its specific interaction with ionotropic glutamate receptors, making it a valuable tool in neurochemical research and potential therapeutic applications .

Properties

Molecular Formula

C7H11BrN2O4

Molecular Weight

267.08 g/mol

IUPAC Name

(2R)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m1./s1

InChI Key

KUAHVIUZGLGASU-NUBCRITNSA-N

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@H](C(=O)O)N.Br

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br

Origin of Product

United States

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